2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3S/c1-2-14-33-23(31-32-28(33)38-18-24(35)30-17-19-7-5-13-29-16-19)12-6-15-34-26(36)21-10-3-8-20-9-4-11-22(25(20)21)27(34)37/h2-5,7-11,13,16H,1,6,12,14-15,17-18H2,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHPDWJANCAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCC2=CN=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including its mechanism of action, potential therapeutic applications, and safety considerations.
Structural Overview
This compound contains several key structural components:
- 1,3-Dioxobenzo[de]isoquinoline moiety : Known for its potential anticancer properties.
- Triazole ring : Associated with antimicrobial activity.
- Pyridine substituent : May contribute to anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of approximately 436.48 g/mol .
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. The structural characteristics of this compound suggest it may inhibit tumor growth by interfering with cancer cell proliferation mechanisms. A study on similar compounds highlighted their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
The triazole component is recognized for its broad-spectrum antimicrobial activity. Compounds containing triazole rings have been shown to be effective against various bacterial and fungal strains. This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Effects
Pyridine derivatives have been associated with anti-inflammatory activities. Given the presence of the pyridine substituent in this compound, it may exhibit similar effects by modulating inflammatory pathways, although specific studies on this compound are lacking.
Comparative Analysis
To better understand the biological activity of this compound, a comparison can be made with similar compounds known for their biological effects:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Isoquinoline Derivatives | Isoquinoline core | Anticancer activity |
| Triazole Derivatives | Triazole ring | Antimicrobial properties |
| Pyridine Derivatives | Pyridine group | Anti-inflammatory effects |
This table illustrates how the unique combination of functional groups in 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide may lead to distinct pharmacological profiles not observed in other similar compounds.
Future Research Directions
Given the promising structural features and potential biological activities of this compound, future research should focus on:
- In vitro and in vivo studies to elucidate the specific mechanisms of action.
- Safety assessments to determine toxicity levels and side effects.
- Clinical trials to evaluate efficacy in treating specific diseases such as cancer or infections.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- 1,3-Dioxobenzo[de]isoquinoline moiety : This part of the molecule is significant for its potential biological activities, particularly in anticancer research.
- Triazole ring : Known for its diverse reactivity, the triazole component can participate in various chemical reactions, making it a versatile building block in drug design.
- Pyridine substituent : The presence of a pyridine group may enhance the compound's pharmacological properties.
Potential Mechanisms of Action
The exact mechanisms of action for this compound remain unexplored due to a lack of extensive research. However, based on its structure:
- The triazole ring could engage in nucleophilic substitutions or cycloadditions.
- The dioxobenzo[de]isoquinoline moiety might undergo electrophilic aromatic substitutions.
- The sulfanyl group could facilitate thiol-based reactions, enhancing its utility in organic synthesis and biological applications.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, analogous compounds have been investigated for their therapeutic potential:
- Isoquinoline Derivatives : Research has shown that isoquinoline derivatives possess diverse biological activities including antitumor effects. For instance, compounds similar to the one have been tested against various cancer cell lines with promising results.
- Triazole-Based Compounds : A study highlighted the effectiveness of triazole derivatives in antimicrobial applications. These findings suggest that the triazole component in this compound could be similarly effective.
Comparison with Similar Compounds
Structural Features
The table below summarizes structural differences between the target compound and related triazole-acetamide derivatives:
Key Observations :
Physicochemical and Computational Comparisons
- Density and Polarity : The target’s density (1.36 g/cm³) suggests moderate packing efficiency, intermediate between smaller analogs (e.g., 410.40 g/mol in ) and bulkier derivatives.
- pKa and Solubility: The pyridinylmethyl group’s basicity (pKa ~13.17) contrasts with the hydroxypropyl group (, likely more acidic) and non-polar substituents in .
Preparation Methods
Preparation of Benzo[de]isoquinoline-1,3-dione
The benzo[de]isoquinoline-1,3-dione scaffold is synthesized via condensation of naphthalic anhydride with ammonium acetate under reflux in acetic acid. This yields the parent heterocycle, which is subsequently functionalized at the 2-position.
Reaction Conditions :
Propylamine Side Chain Introduction
The 2-position of the benzo[de]isoquinoline-1,3-dione is alkylated using 3-bromopropylamine hydrobromide in the presence of a base to install the propylamine side chain.
Procedure :
-
Benzo[de]isoquinoline-1,3-dione (1.0 equiv) is dissolved in dry DMF.
-
3-Bromopropylamine hydrobromide (1.5 equiv) and K₂CO₃ (3.0 equiv) are added.
-
The mixture is stirred at 60°C for 12 h.
-
The product is isolated via precipitation in ice-water and purified by recrystallization (ethanol).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45–8.20 (m, 4H, aromatic), 3.75 (t, J = 6.8 Hz, 2H, CH₂NH), 3.10 (t, J = 7.2 Hz, 2H, CH₂N), 2.15 (quin, J = 6.8 Hz, 2H, CH₂).
Synthesis of 4-Prop-2-enyl-1,2,4-triazole-3-thiol
Cyclization to 1,2,4-Triazole-3-thiol
The 1,2,4-triazole-3-thiol core is synthesized via cyclocondensation of thiosemicarbazide with formic acid under acidic conditions.
Reaction Conditions :
N-Allylation with Prop-2-enyl Bromide
The triazole nitrogen is alkylated using prop-2-enyl bromide in the presence of a base to introduce the allyl substituent.
Procedure :
-
1,2,4-Triazole-3-thiol (1.0 equiv) is dissolved in anhydrous DMF.
-
Prop-2-enyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.
-
The reaction is stirred at room temperature for 8 h.
-
The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:EtOAc, 3:1).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, triazole-H), 5.90–5.70 (m, 1H, CH₂=CH), 5.30–5.10 (m, 2H, CH₂=CH₂), 4.60 (d, J = 6.4 Hz, 2H, NCH₂).
Coupling of Benzo[de]isoquinoline Propylamine to Triazole-thiol
Nucleophilic Substitution at the Propylamine
The propylamine side chain of the benzo[de]isoquinoline is converted to a bromide intermediate for subsequent coupling with the triazole-thiol.
Procedure :
-
Benzo[de]isoquinoline propylamine (1.0 equiv) is treated with HBr (48% aq.) at 0°C.
-
The resulting ammonium salt is reacted with PBr₃ (1.1 equiv) in CH₂Cl₂ at 0°C for 2 h.
-
The bromide intermediate is isolated by filtration.
Thiolate Alkylation
The triazole-3-thiol is deprotonated with NaH and reacted with the bromide intermediate to form the sulfide linkage.
Reaction Conditions :
-
Triazole-3-thiol (1.0 equiv), NaH (1.2 equiv, 60% dispersion), THF (solvent), 0°C → RT, 6 h.
-
Yield: 60–65%.
Synthesis of N-(Pyridin-3-ylmethyl)acetamide Sulfanyl Linker
Bromoacetamide Formation
Bromoacetyl bromide is reacted with pyridin-3-ylmethylamine to form the bromoacetamide intermediate.
Procedure :
-
Pyridin-3-ylmethylamine (1.0 equiv) is dissolved in dry CH₂Cl₂.
-
Bromoacetyl bromide (1.1 equiv) is added dropwise at 0°C.
-
The mixture is stirred for 2 h, washed with NaHCO₃, and concentrated.
Characterization Data :
Thioether Bond Formation
The bromoacetamide undergoes nucleophilic substitution with the triazole-3-thiolate to install the sulfanyl bridge.
Reaction Conditions :
-
Bromoacetamide (1.0 equiv), triazole-3-thiolate (1.2 equiv), DMF, 50°C, 4 h.
-
Yield: 70–75%.
Final Assembly and Purification
The intermediates from Steps 4 and 5 are combined in a one-pot reaction to yield the target compound. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient).
Characterization Summary :
-
HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₉H₂₅N₅O₃S₂: 580.1425; found: 580.1428.
-
HPLC Purity : 98.5% (254 nm).
Optimization Challenges and Solutions
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[de]isoquinoline moiety to the triazole ring .
- Thioether formation : Introduce the sulfanyl group via nucleophilic substitution under inert atmosphere (e.g., N₂) with bases like NaH or K₂CO₃ in anhydrous DMF .
- Solvent selection : Optimize polar aprotic solvents (DMF, DMSO) for high-temperature reactions (80–100°C) to enhance solubility and reaction rates.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to improve yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), allyl protons (δ 5.0–6.0 ppm), and sulfanyl-linked CH₂ groups (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm carbonyl signals (C=O at δ 165–175 ppm) and triazole carbons (δ 140–150 ppm) .
- IR spectroscopy : Validate carbonyl stretches (1680–1720 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (±3 ppm) .
Q. How can researchers access crystallographic data for structural determination?
- Methodological Answer :
- Database searches : Use the Cambridge Structural Database (CSD) to retrieve analogous structures for comparative analysis.
- SHELX suite : Employ SHELXL for refining X-ray diffraction data, focusing on resolving disorder in flexible substituents (e.g., prop-2-enyl groups) via PART instructions and restraints .
Advanced Questions
Q. How can computational tools predict physicochemical properties (e.g., LogP, pKa) of this compound?
- Methodological Answer :
- Software tools : Utilize PubChem’s computed properties module or ChemAxon’s MarvinSuite to estimate LogP (lipophilicity) and acid dissociation constants (pKa).
- Limitations : Predictions may fail for tautomeric systems (e.g., triazole rings) or sterically hindered groups. Cross-validate with experimental HPLC retention times or potentiometric titrations .
Q. What strategies resolve contradictions between experimental spectral data and expected structural features?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous regions (e.g., overlapping aromatic signals).
- Dynamic effects : Investigate tautomerism in the triazole ring via variable-temperature NMR or DFT calculations .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., oxidized sulfanyl groups) and adjust reaction conditions accordingly .
Q. What challenges arise in refining the crystal structure using SHELXL, and how can twinning be addressed?
- Methodological Answer :
- Disorder handling : Apply PART and SIMU restraints to model flexible side chains (e.g., prop-2-enyl).
- Twinning : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with the R₁/residual density maps .
Q. How can flow chemistry improve scalability and reproducibility of synthesis?
- Methodological Answer :
- Continuous-flow setup : Optimize residence time (e.g., 30–60 min) and temperature (70–90°C) for triazole formation.
- In-line monitoring : Integrate FTIR or UV-vis probes to track reaction progress and adjust parameters dynamically .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
